(2-(Difluoromethyl)pyridin-3-yl)methanol
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Overview
Description
“(2-(Difluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1784521-24-9 . It has a molecular weight of 159.14 and its IUPAC name is this compound . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C7H7F2NO/c8-7(9)6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid . It has a molecular weight of 159.14 . The compound is typically stored in a refrigerator .Scientific Research Applications
Polymer Chemistry and Protective Groups
(2-(Difluoromethyl)pyridin-3-yl)methanol's analog, 2-(pyridin-2-yl)ethanol, has been demonstrated as a protective group for methacrylic acid (MAA), offering a novel strategy for polymer modification. It is selectively removable post-polymerization via chemical or thermal treatments, enabling the generation of polymers with varied properties. This approach, utilizing 2-(pyridin-2-yl)ethanol for protective purposes, highlights potential avenues for research involving this compound in the development of specialized polymers or coatings with unique characteristics, such as enhanced stability or controlled degradation rates (Elladiou & Patrickios, 2012).
Catalysis and Carbon Dioxide Reduction
Research into pyridinium ions, related to this compound, underscores their role as homogeneous catalysts in the electrochemical reduction of CO2 to methanol. This suggests potential for this compound or its derivatives in catalysis, particularly in processes aimed at carbon capture and conversion, offering a route to sustainable chemical synthesis and energy storage solutions (Seshadri, Lin, & Bocarsly, 1994).
Photocatalysis and Metal Complexes
The synthesis of metal complexes with this compound and related ligands demonstrates their potential in photocatalytic applications. These complexes, particularly those involving cobalt and other transition metals, show promise for water reduction reactions, indicating a pathway for the use of this compound in the development of efficient, light-driven catalysts for hydrogen production or environmental remediation (Bachmann, Guttentag, Spingler, & Alberto, 2013).
Corrosion Inhibition
Derivatives of this compound, specifically those incorporating triazole rings, have been explored for their effectiveness as corrosion inhibitors for metals in acidic environments. This research highlights the potential for using this compound and its derivatives in the formulation of protective coatings or treatments for metals, offering a route to enhance the longevity and durability of materials in corrosive settings (Ma, Qi, He, Tang, & Lu, 2017).
Safety and Hazards
properties
IUPAC Name |
[2-(difluoromethyl)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUINARBBWEZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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